(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, commonly known as CTZ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CTZ is a member of the azetidinone class of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Applications
- Microwave-Assisted Synthesis : A study discusses the microwave-assisted synthesis of compounds related to (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone. This method is noted for its rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, which are pharmacologically active (Mistry & Desai, 2006).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Various studies have highlighted the antimicrobial and antifungal activities of compounds similar to this compound. These include efficacy against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006); (Gadakh et al., 2010).
Molecular Conformation and Luminescence Applications
- Molecular Conformation Modulating Luminescence : Research on a related organic molecule demonstrates a switch between delayed fluorescence and room-temperature phosphorescence, indicating potential applications in materials science, particularly in areas requiring luminescent properties (Wen et al., 2021).
Synthesis and Antioxidant Activity
- Antioxidant Activity : A compound similar to the one shows significant in vitro antioxidant activity, suggesting potential uses in developing treatments or supplements with antioxidant properties (Reddy et al., 2015).
Anticancer Applications
- Potential Anticancer Agents : Several studies indicate the efficacy of related compounds as anticancer agents, particularly against lung and breast carcinoma cell lines. This suggests a potential application in developing new anticancer drugs (Katariya et al., 2021); (Hafez et al., 2016).
Environmental Impact Studies
- Environmental Impact : Benzophenones and related compounds have been studied for their environmental impact, particularly their occurrence in sediment and sewage sludge, and potential estrogenic activity (Zhang et al., 2011).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
(3-chlorophenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-11-4-1-3-10(7-11)16(22)21-8-12(9-21)23-17-20-15-13(19)5-2-6-14(15)24-17/h1-7,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMSSDUMJKEGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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